Allantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol

Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C)

In water, 5.26X10+3 mg/L at 25 °C

5.26 mg/mL

Synonyms

Canonical SMILES

Allantoin in Wound Healing

Allantoin shows promise as a topical treatment to accelerate wound healing. A study published in 2020 in the journal Materials Science and Engineering: C Materials for Biological Applications investigated the use of pectin-allantoin films on rats with skin wounds. The results showed a 25% increase in healing time for wounds treated with the films compared to the control group []. This suggests that allantoin may play a role in promoting skin regeneration.

Allantoin and Scar Reduction

Allantoin has been used for decades in combination with onion extract for scar reduction. Onion extract is believed to have anti-inflammatory properties, while allantoin promotes hydration and epithelization (growth of new skin cells) []. A 2018 study published in the journal Dermatologic Surgery investigated the use of an allantoin and onion extract patch on patients following skin surgery. The study found that scars were less noticeable in participants who used the patch compared to the control group []. This supports the potential of allantoin for scar management, although more research is needed to fully understand its mechanism of action.

Other Potential Applications

While research is ongoing, allantoin is being explored for other potential scientific applications. These include:

- Treatment of skin conditions: Some studies suggest allantoin may be beneficial in managing irritated skin and psoriasis [].

- Drug delivery: Researchers are investigating the use of allantoin-loaded liposomes for topical drug delivery []. Liposomes are microscopic spheres that can encapsulate drugs and deliver them to specific areas of the body.

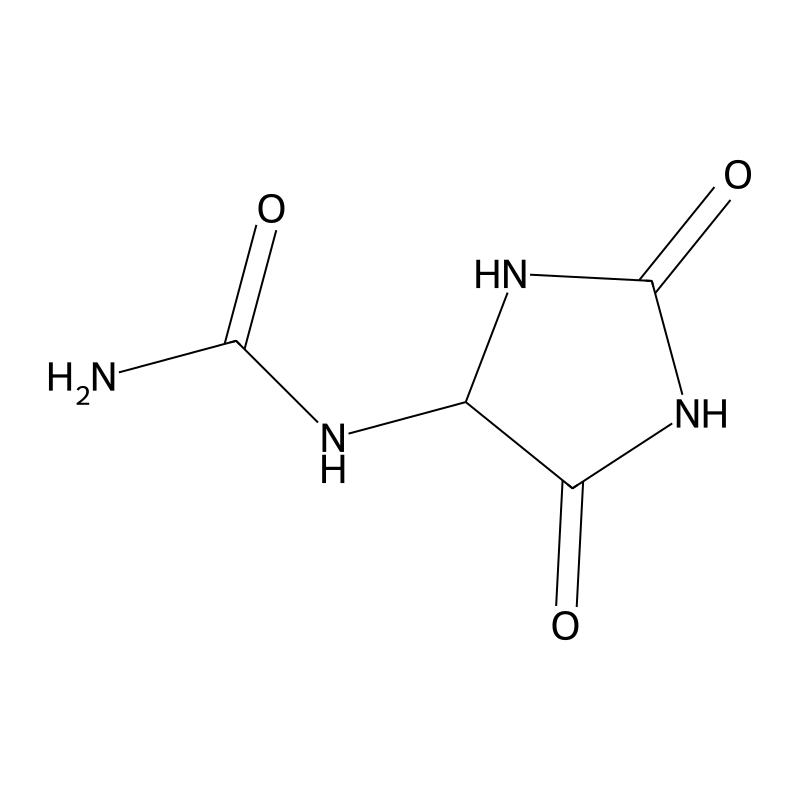

Allantoin is a chemical compound with the molecular formula . It is also known as 5-ureidohydantoin or glyoxyldiureide, functioning as a diureide of glyoxylic acid. Allantoin plays a significant role as a metabolic intermediate in various organisms, including animals, plants, and bacteria. It is produced from uric acid, a degradation product of nucleic acids, through the enzymatic action of urate oxidase (uricase) . First isolated in 1800, allantoin derives its name from the allantois, an embryonic excretory organ in many vertebrates where it accumulates during development .

Allantoin's primary mechanism of action in skin care is believed to be through its:

- Keratolytic activity: It may promote gentle exfoliation by aiding in the breakdown of keratin, the protein that forms the outer layer of the skin []. This can help remove dead skin cells and promote cell renewal.

- Soothing and anti-irritant properties: Allantoin might stimulate cell proliferation and increase tissue granulation, promoting wound healing and reducing inflammation [].

Allantoin exhibits several biological activities, particularly in anti-inflammatory and wound healing contexts. Studies have shown that it can inhibit pseudoallergic reactions induced by compounds like Compound 48/80. In vitro experiments indicated that allantoin reduces degranulation in mast cells and lowers inflammatory cytokine levels . Additionally, it has been observed to improve insulin resistance in animal models and may have potential longevity benefits when administered to organisms like Caenorhabditis elegans .

Allantoin can be synthesized through various methods:

- From Uric Acid: The most common method involves the oxidation of uric acid using urate oxidase.

- Chemical Synthesis: Allantoin can also be synthesized from glyoxylic acid and urea using heterogeneous catalysts under specific conditions .

- Reactions with Amino Acids: As mentioned earlier, heating allantoin with basic amino acids in suitable solvents can yield new compounds .

These methods highlight allantoin's versatility as both a natural metabolite and a synthetic compound.

Allantoin has a wide range of applications across various fields:

- Cosmetics: It is commonly used in skin care products due to its soothing properties and ability to promote skin healing.

- Pharmaceuticals: Allantoin is found in numerous oral hygiene products such as toothpaste and mouthwash, as well as topical treatments for wounds and burns .

- Biomarker: Due to its formation from oxidative processes involving uric acid, allantoin serves as a biomarker for oxidative stress in chronic illnesses .

Research on allantoin's interactions reveals its potential therapeutic effects. In studies focused on allergic responses, allantoin was shown to inhibit mast cell degranulation and reduce cytokine release in response to allergenic stimuli . This suggests its utility in developing treatments for allergic conditions that do not rely on immunoglobulin E pathways.

Allantoin shares structural similarities with several other compounds that also play roles in biological processes. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Uric Acid | Purine Metabolite | Precursor to allantoin; higher toxicity in humans |

| Glyoxylic Acid | Dicarbonyl Compound | Precursor for chemical synthesis of allantoin |

| Imidazolidinyl Urea | Antimicrobial Compound | Condensation product of allantoin; used for preservation |

| Diazolidinyl Urea | Antimicrobial Compound | Similar to imidazolidinyl urea; used in cosmetics |

Allantoin's unique position lies in its dual role as both a metabolic intermediate and a widely utilized compound in cosmetics and pharmaceuticals, distinguishing it from other related substances.

Enzymatic Pathways in Prokaryotic Systems

Prokaryotic organisms have evolved sophisticated enzymatic systems for allantoin biosynthesis and degradation, with significant variations between different bacterial species regarding their metabolic capabilities and regulatory mechanisms.

Escherichia coli Allantoin Metabolism

Escherichia coli represents one of the most extensively studied prokaryotic systems for allantoin metabolism [1] [2]. Under anaerobic conditions, E. coli can utilize allantoin as a sole nitrogen source through a well-characterized degradative pathway [1] [2]. The organism possesses a complete allantoin catabolic system organized into three transcriptional units that constitute the allantoin regulon [1].

The enzymatic pathway in E. coli begins with allantoin transport via the AllW transporter (formerly YbbW), which belongs to the Nucleobase:Cation Symporter Family [3]. Once inside the cell, allantoin is processed through a series of enzymatic steps: allantoinase (AllB) catalyzes the hydrolysis of allantoin to allantoate, followed by further degradation through allantoicase, ureidoglycolate hydrolase, and finally glycerate kinase to produce 3-phosphoglycerate [1] [3].

Recent engineering efforts have demonstrated the potential for E. coli to serve as a production platform for allantoin biosynthesis. Zhang and colleagues successfully constructed an artificial biosynthetic pathway that achieved allantoin production from glucose, with titers reaching 2360 mg/L in fed-batch fermentation conditions, representing a 170-fold increase over the initial strain [4] [2]. This achievement required screening efficient urate oxidases and xanthine dehydrogenases, along with optimization of precursor supply and carbon flux redistribution [4] [2].

Bacillus Species Allantoin Systems

Bacillus subtilis employs a distinct regulatory approach for allantoin metabolism compared to E. coli. The organism utilizes PucR as a unique transcriptional regulator that controls the expression of genes involved in allantoin metabolism and other purine catabolic enzymes [5]. The allantoin transport system in B. subtilis is mediated by PucI, a putative allantoin transport protein belonging to the nucleobase-cation-symport-1 family [6] [7].

Bacillus licheniformis has provided valuable insights into allantoinase structure and function. The recombinant allantoinase from this organism demonstrates optimal activity at pH 7.5 and 50°C, with kinetic parameters showing an apparent KM of 17.7 ± 2.7 mM and kcat of 24.4 ± 1.5 s⁻¹ [8]. Notably, cobalt ions proved to be the most effective cofactor for this enzyme, inverting the enantioselectivity compared to other characterized allantoinases [8].

Streptomyces coelicolor Regulatory Network

Streptomyces coelicolor presents a complex allantoin metabolic system with genes distributed across two distinct chromosomal clusters [9] [5]. The first cluster contains allB (allantoinase), alc (allantoicase), and aceB1 (malate synthase), while the second cluster comprises gcl (glyoxylate carboligase), glxR (tartronate semialdehyde reductase), and hyi (hydroxypyruvate isomerase) [5] [10].

The transcriptional regulator AllR in S. coelicolor functions as a repressor that binds directly to the promoter regions of allantoin catabolic genes [5] [10]. The regulatory mechanism involves allantoate and glyoxylate as effector molecules that can inhibit AllR binding to DNA, thereby derepressing the pathway [11] [10]. Proteomics analysis revealed that proteins in the allantoin pathway show greater than 10-fold increased levels in the allR-defective strain compared to the parental strain [10].

Allantoin Metabolism in Eukaryotic Organisms

Eukaryotic organisms display remarkable diversity in their allantoin metabolic capabilities, with significant evolutionary adaptations that reflect their ecological niches and physiological requirements.

Fungal Systems

Saccharomyces cerevisiae serves as the paradigmatic model for fungal allantoin metabolism. The organism possesses a comprehensive allantoin degradation pathway that converts S-(+)-allantoin to ammonia and carbon dioxide, enabling the utilization of allantoin as a sole nitrogen source [12] [13] [14]. The pathway involves five sequential enzymatic steps mediated by DAL1 (allantoinase), DAL2 (allantoicase), DAL3 (ureidoglycolate hydrolase), and the bifunctional DUR1,2 enzyme (urea amidolyase) [13] [14].

The DAL gene cluster in S. cerevisiae represents one of the largest metabolic gene clusters in this organism, comprising six contiguous genes involved in allantoin degradation [13]. Recent developments have exploited this natural system to create allantoin-inducible expression systems for biotechnological applications, achieving ON/OFF ratios exceeding 68.6-fold when combined with galactose-regulated promoters [13].

The regulatory network governing allantoin metabolism in yeast involves multiple transcriptional factors including Gln3p, Gat1p, Dal80p, Dal81p, and Dal82p, which respond to both general nitrogen availability and pathway-specific induction by allantoin or its metabolic intermediate allophanic acid [14]. This sophisticated regulatory system allows for precise control of allantoin utilization in response to cellular nitrogen status.

Plant Allantoin Metabolism

Plant systems utilize allantoin metabolism primarily for nitrogen storage and transport, particularly in leguminous species where allantoin can account for up to 90% of the total nitrogenous compounds [15]. The purine catabolic pathway in plants begins with xanthine dehydrogenase catalyzing the conversion of xanthine to uric acid in the cytoplasm [15] [16].

The subsequent enzymatic steps occur in peroxisomes, where urate oxidase converts uric acid to 5-hydroxyisourate, followed by the bifunctional allantoin synthase enzyme that catalyzes the conversion through 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline to allantoin [15]. Arabidopsis thaliana, representing non-leguminous plants, has been shown to possess functional allantoinase genes (ALN1 and ALN2) that enable the organism to utilize allantoin as a nitrogen source [17].

The plant allantoin pathway serves multiple physiological functions beyond nitrogen metabolism, including stress response modulation and signaling molecule functions that activate jasmonate metabolism [18]. Research has demonstrated that allantoin accumulation can trigger increased expression of jasmonate-responsive genes and enhance jasmonate and jasmonate-isoleucine levels in plant tissues [18].

Mammalian Allantoin Metabolism

Mammalian allantoin metabolism presents an evolutionary patchwork reflecting the progressive loss of purine catabolic enzymes during vertebrate evolution [19]. Most mammals retain the ability to convert uric acid to allantoin via urate oxidase, making allantoin the end product of purine catabolism [20] [19]. However, hominoids, including humans, have lost functional urate oxidase, resulting in uric acid accumulation as the terminal product [19].

Marsupials and monotremes represent unique mammalian groups that retain more complete purine catabolic pathways compared to placental mammals [19]. Genomic analysis of the South American opossum (Monodelphis domestica) and platypus (Ornithorhynchus anatinus) revealed functional genes for a more complete purine degradation pathway, including allantoinase activity that has been lost in placental mammals [19].

The stereospecific production of S-(+)-allantoin in mammalian systems involves a three-enzyme pathway: urate oxidase, 5-hydroxyisourate hydrolase, and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase [21] [22] [23]. This enzymatic complement produces dextrorotatory allantoin on a timescale of seconds, compared to hours required for spontaneous non-enzymatic conversion [23].

Interspecies Variation in Biosynthetic Mechanisms

The biosynthetic mechanisms for allantoin production exhibit remarkable variation across different species, reflecting evolutionary adaptations and metabolic specializations.

Oxygen-Dependent Pathway Variations

Bacterial species demonstrate striking differences in their oxygen requirements for allantoin metabolism [24] [25]. Aerobic bacteria such as Bacillus fastidiosus, Delftia acidovorans, and Cupriavidus pinatubonensis can degrade allantoin under oxic conditions, while others including Escherichia coli, Streptococcus allantoicus, and Providencia rettgeri require anaerobic conditions for allantoin utilization [24] [25] [26].

This oxygen dependency reflects fundamental differences in the enzymatic machinery and metabolic integration of allantoin pathways. Under aerobic conditions, the pathway typically proceeds through glyoxylate formation for energy production, while anaerobic conditions favor nitrogen assimilation through ammonia release [27].

Stereochemical Specificity Variations

Different organisms exhibit varying degrees of stereochemical specificity in their allantoin-metabolizing enzymes. The naturally occurring allantoin exists as both R and S enantiomers, but most allantoin-degrading enzymes show specificity for the S-(+) form [21] [28]. This specificity necessitates the presence of allantoin racemase in some organisms to ensure efficient utilization of both enantiomers [29].

The structural basis for S-(+)-allantoin formation has been elucidated through crystallographic studies of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase, revealing how the enzyme active site architecture directs stereospecific product formation through specific hydrogen bonding patterns and proton transfer mechanisms [21] [30].

Transport System Diversity

Allantoin transport systems show considerable diversity across species. Bacillus subtilis employs PucI, a member of the nucleobase-cation-symport-1 family, while Escherichia coli utilizes AllW (YbbW), which shows 39% identity to the B. subtilis system [3] [7]. These transporters demonstrate different substrate specificities and kinetic properties, reflecting adaptation to distinct ecological niches and metabolic requirements.

Phylogenetic analysis reveals that allantoin transporters form distinct evolutionary clusters, with bacterial, fungal, and plant transporters showing characteristic sequence signatures and predicted structural features [7]. The evolutionary relationships suggest independent adaptation of transport mechanisms in different organismal lineages.

Metabolic Integration Patterns

The integration of allantoin metabolism with other cellular processes varies significantly among species. In Streptomyces coelicolor, allantoin metabolism is intimately connected with antibiotic production, where disruption of the allR regulatory gene leads to impaired actinorhodin and undecylprodigiosin production [5] [10]. This connection highlights the role of allantoin metabolism in secondary metabolite regulation.

Plant systems integrate allantoin metabolism with stress response pathways, where allantoin functions as both a nitrogen storage compound and a signaling molecule that can activate jasmonate-mediated stress responses [15] [18]. This dual function represents a unique evolutionary adaptation not observed in other organismal groups.

Regulatory Mechanisms of Allantoin Production

The regulation of allantoin biosynthesis and catabolism involves complex molecular mechanisms that ensure metabolic homeostasis and appropriate responses to environmental conditions.

Transcriptional Regulation Systems

Multiple transcriptional regulatory architectures have evolved to control allantoin metabolism. In Escherichia coli, the dual regulatory system involving AllR (repressor) and AllS (activator) provides sophisticated pathway control [27]. AllR functions as a sensory protein that detects both allantoin and glyoxylate, enabling pathway switching between nitrogen assimilation and energy production modes [27]. When allantoin is present, AllR represses genes involved in energy production, while glyoxylate accumulation inactivates AllR to derepress energy-producing pathways [27].

The molecular mechanism of AllR function involves binding to specific DNA sequences in the promoter regions of target genes. In Streptomyces coelicolor, AllR binds to tandem recognition sites and forms protein-DNA complexes that block transcription initiation [11] [10]. The presence of effector molecules such as allantoic acid can disrupt these complexes, leading to transcriptional derepression [11] [10].

Klebsiella pneumoniae employs a particularly sophisticated regulatory mechanism involving HpxS, a GntR family regulator that exhibits dual functionality [31]. HpxS acts as both a repressor in the absence of allantoin and an activator in its presence, requiring cooperation with the nitrogen assimilation control protein NAC for full activation [31]. This system ensures that allantoin catabolism is activated only when both allantoin is available and nitrogen limitation conditions are met [31].

Post-Transcriptional Control Mechanisms

Beyond transcriptional regulation, allantoin metabolism is subject to post-transcriptional control mechanisms that fine-tune enzymatic activity. In Escherichia coli, allantoinase (AllB) undergoes allosteric activation through direct protein-protein interactions with glycerate 2-kinase (GlxK) in the presence of glyoxylate [3] [32]. This mechanism increases the substrate affinity of AllB, demonstrating how metabolic intermediates can directly modulate enzyme function [3].

The allosteric regulation extends to enzyme stabilization, where protein-protein interactions between AllB and the allantoin transporter AllW contribute to the overall stability and efficiency of the allantoin utilization system [3] [32]. These regulatory interactions create a coordinated response system that links transport, enzymatic activity, and metabolic flux control.

Cofactor and Metal Ion Regulation

Metal ion availability significantly influences allantoin-metabolizing enzyme activity and regulation. Bacillus licheniformis allantoinase demonstrates cofactor-dependent activity modulation, with cobalt ions serving as the most effective cofactor and hydrogen peroxide showing allosteric effects on enzyme function [8]. This sensitivity to oxidative conditions suggests a regulatory mechanism that links allantoin metabolism to cellular redox status [8].

The cofactor requirements and sensitivities vary among different allantoinases, with some enzymes showing independence from metal cofactors while others require specific metal ions for optimal activity [33] [8]. This diversity in cofactor dependence reflects evolutionary adaptations to different cellular environments and metabolic contexts.

Metabolite-Mediated Feedback Control

Allantoin metabolism is subject to sophisticated feedback control mechanisms mediated by pathway intermediates and end products. In Saccharomyces cerevisiae, the accumulation of allophanic acid serves as a key regulatory signal that controls the expression of multiple enzymes in the allantoin degradation pathway [12]. This mechanism ensures coordinated expression of pathway enzymes and prevents metabolic imbalances.

The regulatory network also responds to nitrogen availability through global nitrogen control systems. In yeast, the nitrogen catabolite repression system integrates allantoin utilization with overall cellular nitrogen status, ensuring that allantoin catabolism is activated only when preferred nitrogen sources are unavailable [13] [14].

Evolutionary Aspects of Regulatory Systems

The regulatory mechanisms controlling allantoin metabolism show clear evolutionary relationships that reflect the ecological and physiological requirements of different organisms. Comparative analysis reveals that soil-dwelling bacteria like Streptomyces species have evolved complex regulatory networks that integrate allantoin metabolism with secondary metabolite production and stress responses [5] [10].

The evolution of regulatory systems also reflects the metabolic complexity and environmental variability encountered by different organisms. Facultative anaerobes like E. coli have developed oxygen-sensing regulatory mechanisms that allow pathway switching between aerobic and anaerobic allantoin utilization modes [27]. This regulatory flexibility provides metabolic advantages in fluctuating environmental conditions.

Purity

Physical Description

Solid

Color/Form

White to colorless powder or crystals

Monoclinic plates

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Pleasant smelling

Appearance

Melting Point

MP: 230 °C (decomposes)

239 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 244 of 288 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 44 of 288 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of epidermolysis bullosa

Therapeutic Uses

Allantoin, a component in Comfrey, stimulates tissue repair and wound healing through cell proliferation. Allantoin has also had significant effect on cellular multiplication in degenerating and regenerating peripheral nerves.

In humans, the allantoin to uric acid ratio in plasma increases during oxidative stress, thus this ratio has been suggested to be an in vivo marker for oxidative stress in humans.

Diagnostic marker for oxidative stress during antituberculous (anti-TB) therapy.

For more Therapeutic Uses (Complete) data for ALLANTOIN (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Urinary clearance is the predominant excretion route.

Some studies suggest that the average renal clearance of allantoin in normal, healthy human subjects is approximately 123 cc per minute. It is generally agreed upon that exogenously administered allantoin is rapidly excreted.

Allantoin administered to dogs orally as solid or solution was excreted in the urine to an extent of between 35 and 92 per cent within 24 hours. No allantoin was recovered either in urine or feces when given to rabbits orally. In man the recovery was 19 and 34 per cent in two individuals after massive doses. After intravenous administration recovery in the urine was practically quantitative with doses of 75 to 600 mgm. in the dog and in man. After 240 mgm. in man excretion continued for 72 hours. The results were similar after subcutaneous injection. Uric acid injected intravenously into a dog was converted into allantoin within two hours.

Metabolism Metabolites

In humans, uric acid is the final breakdown product of unwanted purine nucleotides. Uric acid is the last stage in purine degradation, because humans lack the enzyme uricase which converts uric acid into allantoin.

Allantoin in the presence of calcium ions has been implicated as a potential toxic agent in Reye's syndrome. An investigation of possible alternative sources of allantoin in humans, which lack the enzyme uricase, has been initiated. Urate is a strong reducing agent which can reduce cytochrome c nonenzymatically, with the concomitant production of CO2 and H+. The stoichiometries measured for the various reactants and products were 1 urate:2 cytochrome c:1 H+:1 CO2. The initial reaction rate depended on the concentrations of both urate and cytochrome c, with reaction kinetics that were first order with respect to urate and second order with respect to cytochrome c. The participation of molecular oxygen in this reaction could not be detected. The pH and ionic strength optima for this reaction were determined to be 9.5-10.5 and 10(-5) M, respectively. Based on the results reported here, the following balanced equation can be written: urate-2 + 2 cytochrome c+3 + 2 H2O----allantoin + 2 cytochrome c+2 + H+ + HCO3-. /The authors/ propose that allantoin can be generated from the oxidation of urate by cytochrome c+3, and that this is a potential source of allantoin in human tissues.

Uric acid is the main nitrogenous waste product in birds but it is also known to be a potent antioxidant. Hominoid primates and birds lack the enzyme urate oxidase, which oxidizes uric acid to allantoin. Consequently, the presence of allantoin in their plasma results from non-enzymatic oxidation.

In most mammals purine degradation ultimately leads to the formation of allantoin. Humans lack the enzyme uricase, which catalyzes the conversion of uric acid to allantoin.

For more Metabolism/Metabolites (Complete) data for ALLANTOIN (11 total), please visit the HSDB record page.

Wikipedia

Gregoryite

Allantoin

Drug Warnings

Biological Half Life

Use Classification

Cosmetics -> Soothing

Methods of Manufacturing

Various heterocyclic compounds can be obtained by coupling polynucleophiles with glyoxylic acid: ... with urea and an acid catalyst, allantoin is obtained in 60% yield.

General Manufacturing Information

One of several compounds identified in comfrey (Symphytum officinale)

The main effect of allantoin is the powerful stimulation of cell proliferation and the enhancement of the rebuilding of intact granulation tissue. In pharmaceutical applications, allantoin is used ... in the treatment of ulcers, slow-healing wounds and burns.

Pesticide: Cancelled

The Food and Drug Administration (FDA) final monograph establishing conditions under which over-the-counter (OTC) skin protectant drug products are generally recognized as safe and effective and not misbranded includes allantoin as an active ingredient for symptoms of /skin/ dryness and as a Category III skin protectant for wound-healing based on the lack of effectiveness data (43 FR 34628 at 34644 through 34647).

Allantoin ... /has/ been present in oral mucosal injury drug products for use as oral wound healing agents. Oral wound healing agents have been marketed as aids in the healing of minor oral wounds by means other than cleansing and irrigating, or by serving as a protectant. Allantoin /is/ safe for use as oral wound healing agents, but there are inadequate data to establish general recognition of the effectiveness of these ingredients as oral wound healing agents. ...Clinical investigations designed to obtain evidence that any drug product labeled, represented, or promoted for OTC use as an oral wound healing agent is safe and effective for the purpose intended must comply with the requirements and procedures governing the use of investigational new drugs set forth in part 312 of this chapter. (d) After the effective date of the final regulation, any OTC drug product that is labeled, represented, or promoted for use as an oral wound healing agent may not be initially introduced or initially delivered for introduction into interstate commerce unless it is the subject of an approved new drug application.

Analytic Laboratory Methods

Analyte: allantoin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

Analyte: allantoin; matrix: chemical identification; procedure: reaction with sodium hydroxide and water; addition of hydrochloric acid; addition of potassium bromide solution, resorcinol solution and sulfuric acid; heating results in a dark blue color, which turns red after cooling and adding to water

Analyte: allantoin; matrix: chemical purity; procedure: dissolution in water; potentiometric titration with sodium hydroxide, using a suitable electrode system

Clinical Laboratory Methods

A micellar electrokinetic chromatographic method is described for the determination and quantitation of allantoin, an end-product of purine metabolism in mammals. This method is applicable to biofluids of different mammal species and man.

An analytical procedure was developed for determining allantoin using high pressure liquid chromatography (HPLC) separation of an ultraviolet labeled allantoin derivative. The method was applied to the quantitative measurement of allantoin in cosmetic preparations. ... The allantoin was derivatized to an ultraviolet labeled product and read by reverse phase chromatography on an octadecylsilyl silica column.

A stability indicating HPLC method for the determination of allantoin in cream and lotion formulations is presented. An extraction step in methanol-distilled water and separation from interferences by reversed phase chromatography precedes the LC.

A high performance liquid chromatography (HPLC) method was developed for determination of allantoin derivatives in cosmetic and pharmaceutical products. Solutions of allantoin or chlorohydroxy aluminium allantoinate (ALCA) or samples of toothpastes, creams, shampoos, soaps, lipsticks, and powders were extracted in hot water and injected on a resin based strong cation exchanger using water as eluent. The allantoin derivatives were determined from post column reactions.

Interactions

Dates

The Effect of Allantoin on Chronic Perforation of Rat Tympanic Membrane

Nuri Ünsal, Ali Bayram, Ebru Akay, Mehmet YaşarPMID: 34100751 DOI: 10.5152/iao.2021.8882

Abstract

This study aimed to investigate the effectiveness of topical allantoin application on wound healing in a rat chronic tympanic membrane perforation (TMP) model.A chronic TMP model was established with 25 healthy, female, 6-month-old, Sprague Dawley rats with chemical damage (trichloroacetic acid 50%). The rats were randomly assigned into 3 groups as follows: Group 1 (10 rats, 20 ears) was administered intratympanic (IT) 20 μL/day 0.57% allantoin solution 7 times, every other day; Group 2 (5 rats, 10 ears) received no substance; Group 3 (10 rats, 20 ears) received IT 20 μl/day distilled water 7 times, every other day. After tympanic membrane (TM) examination with an otoendoscope, histopathological examination of the TM was performed to evaluate neutrophil activity, chronicity, histiocytes, keratin accumulation, subepithelial edema, congestion, fibroblast proliferation, neovascularization, and tympanic membrane thickness.

Two TM perforations, 1 in Group 1 and 1 in Group 3, were not healed whereas TM perforations in 48 ears demonstrated closure at the end of the study. According to the histopathological examination, neutrophil activity and fibroblast proliferation were significantly higher in Group 1. There was no significant difference between the groups in terms of other histopathological parameters.

To the best of our knowledge, this is the first study investigating the effect of allantoin in an experimental chronic TMP model. According to the histopathological findings, allantoin may have positive effects on the wound healing process of chronic TMP.

Effects of in vivo application of an overnight patch containing Allium cepa, allantoin, and pentaglycan on hypertrophic scars and keloids: Clinical, videocapillaroscopic, and ultrasonographic study

Anna Campanati, Gabriele Ceccarelli, Valerio Brisigotti, Elisa Molinelli, Emanuela Martina, Davide Talevi, Barbara Marconi, Melania Giannoni, Vasiliki Markantoni, Stamatios Gregoriou, George Kontochristopoulos, Annamaria OffidaniPMID: 33314582 DOI: 10.1111/dth.14665

Abstract

Several therapeutic approaches have been described for their treatment of hypertrophic scars and keloids, but to date, the optimal treatment has not been established yet. Our in vivo study was conducted to evaluate the effect of a medical device consisting in an adhesive patch containing onion extract (Allium cepa) 10%, allantoin 1%, and pentaglycan 4% (Kaloidon patch) on hypertrophic scars and keloids. Thirty-nine patients with hypertrophic scars and seven patients with keloids were asked to apply an adhesive patch containing Allium cepa, allantoin, and pentaglycan once/day for at least 8 h consecutively, for 24 weeks. Patients were reevaluated 6 weeks (T6), 12 weeks (T12), and 24 weeks (T24) after starting the treatment through POSAS scale v 2.0, ultrasonographic, and videocapillaroscopic assessment. The investigated medical device was able to induce a significant improvement of POSAS starting from T12, with a positive amelioration trend until T24. However the patient-assessed POSAS sub-items showed improvement already after 6 weeks, whereas a significant improvement of the observer-assessed POSAS sub-items was observed only after 12 weeks (P < .001). Ultrasonography and intravital videocapillaroscopy confirmed a significant improvement of skin scars thickness (P < .001) and vascularization (P < .001) after 12 weeks of medical device application at least, with increasing improvement until T24. Applying an adhesive patch containing Allium cepa, allantoin, and pentaglycan once a day for at least 8 consecutive hours seems to be able to improve the clinical and morphological characteristics of the scars of the skin in 24 weeks.Application of Nitrate, Ammonium, or Urea Changes the Concentrations of Ureides, Urea, Amino Acids and Other Metabolites in Xylem Sap and in the Organs of Soybean Plants (

Yuki Ono, Masashige Fukasawa, Kuni Sueyoshi, Norikuni Ohtake, Takashi Sato, Sayuri Tanabata, Ryo Toyota, Kyoko Higuchi, Akihiro Saito, Takuji OhyamaPMID: 33925462 DOI: 10.3390/ijms22094573

Abstract

Soybean ((L.) Merr.) plants form root nodules and fix atmospheric dinitrogen, while also utilizing the combined nitrogen absorbed from roots. In this study, nodulated soybean plants were supplied with 5 mM N nitrate, ammonium, or urea for 3 days, and the changes in metabolite concentrations in the xylem sap and each organ were analyzed. The ureide concentration in the xylem sap was the highest in the control plants that were supplied with an N-free nutrient solution, but nitrate and asparagine were the principal compounds in the xylem sap with nitrate treatment. The metabolite concentrations in both the xylem sap and each organ were similar between the ammonium and urea treatments. Considerable amounts of urea were present in the xylem sap and all the organs among all the treatments. Positive correlations were observed between the ureides and urea concentrations in the xylem sap as well as in the roots and leaves, although no correlations were observed between the urea and arginine concentrations, suggesting that urea may have originated from ureide degradation in soybean plants, possibly in the roots. This is the first finding of the possibility of ureide degradation to urea in the underground organs of soybean plants.

Organ- and Age-Specific Differences of Dioscorea polystachya Compounds Measured by UPLC-QTOF/MS

Yan-Ge Yu, Xiao-Yang Guo, Xiang-Yang Li, Dan-Dan Dai, Xin-Ran Xu, Xiao-Jin Ge, Yan-Jun Li, Tie-Gang YangPMID: 33295037 DOI: 10.1002/cbdv.202000856

Abstract

Dioscorea polystachya, named Chinese yam, is widely cultivated as a functional food and natural medicine in China. There is currently little information about the chemical characteristics of Dioscorea polystachya in different organs (tuber cortex and tuber flesh) and at various ages. In this study, an ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) was used to profile chemical compounds in Dioscorea polystachya. As a result, thirty-eight compounds were detected in yam tuber cortex and tuber flesh. More compounds were detected in yam tuber cortex than in tuber flesh. Compounds such as dehydroepiandrosterone, allantoin and flavonoids were selected as biomarker candidates. Dehydroepiandrosterone was found more abundant in tuber flesh, while allantoin and flavonoids showed higher levels in tuber cortex. Furthermore, the levels of dioscin, malvalic acid and sucrose differed significantly among age groups and were highest in the tubers at 2 years. While the levels of allantoin, adenosine and glutamine increased with the growing years and were highest at 4 years. Thus, 2-year old Dioscorea polystachya tubers could be harvested to prepare dioscin, malvalic acid and sucrose supplements. The 4-year-old Dioscorea polystachya tubers would be the best choice for obtaining a large amount of allantoin and adenosine in industrial production.Shuo Liu, Xuemei Yuan, Chang Ma, Jing Zhao, Zhili Xiong

PMID: 33075315 DOI: 10.1016/j.ab.2020.113992

Abstract

Gushudan (GSD), a traditional Chinese medicine with a history of more than 15 years, has been shown to have anti-osteoporosis effects, but the specific therapeutic mechanism behind it is still unclear. To further elucidate the pathogenesis of osteoporosis and the preventive mechanism of GSD on glucocorticoid-induced osteoporosis (GIOP) rats, a rapid and comprehensiveH NMR metabolomics method was established to detect urinary metabolic profiles in the control group, model group and GSD treatment group in this study. The orthogonal partial least squares discriminant analysis (OPLS-DA) was performed to investigate changes in the metabolites, and related metabolic pathways were discovered using MetaboAnalyst platform. As a result, a total of 27 differential metabolites were identified. Of these, 17 metabolites such as formate, allantoin and l-threonate were newly discovered as GIOP potential biomarkers. Energy metabolism, intestinal flora metabolism, amino acid metabolism and oxidative stress response were significantly changed in the urinary profiles of GIOP rats, and GSD could play an anti-osteoporosis role by regulating these metabolic pathways. This study compliments the earlier LC-MS based urine metabolomics research, and helps further understand the pathogenesis of osteoporosis and the potential preventive effects of GSD on GIOP rats.

Exogenous allantoin improves anthocyanin accumulation in grape berry skin at early stage of ripening

Ayane Moriyama, Masutoshi Nojiri, Go Watanabe, Shinichi Enoki, Shunji SuzukiPMID: 32828011 DOI: 10.1016/j.jplph.2020.153253

Abstract

Anthocyanin accumulation in grape berry skin is a crucial determinant of red/black grape berry quality. Recently, viticulture has been hampered by the issue of global warming, which has led to loss of anthocyanin accumulation in berry skin. The objectives of this study were to investigate the effect of allantoin on anthocyanin accumulation in berry skins of field-grown grapevines and to elucidate the molecular mechanism of the allantoin-induced anthocyanin accumulation in the berry skins. Allantoin enhanced anthocyanin accumulation in grape cultured cells and berry skins from field-grown grapevines at the early stage of ripening. MybA1 and UFGT, which encode the key transcription factor and enzyme in anthocyanin biosynthesis, were upregulated in allantoin-treated berry skins. Allantoin seems to increase the contents of delphinidin-based anthocyanin 3-glucosides in berry skins through the upregulation of F3'5'H gene that drives the synthesis of delphinidin-based anthocyanin 3-glucosides, compared with control berry skins. Allantoin increased soluble sugar contents in berries 10 days after treatment and upregulated abscisic acid (ABA)-responsible HT6 gene that encodes a key hexose transporter in sugar accumulation during ripening, in berry skins. These results suggested that physiological changes in allantoin-treated grape berries occurred in an ABA-dependent manner. Allantoin produced bioactive ABA through the β-glucosidase-catalyzed hydrolysis of glucose-conjugated ABA but not through the ABA biosynthesis by NCED, a key enzyme in ABA biosynthesis, in berry skins. Allantoin application in viticulture under global warming conditions is expected to contribute to mitigating loss of red/black berry skin color.Exogenous allantoin improves the salt tolerance of sugar beet by increasing putrescine metabolism and antioxidant activities

Lei Liu, Dan Liu, Ziyang Wang, Chunlei Zou, Bin Wang, He Zhang, Zhijia Gai, Pengfei Zhang, Yubo Wang, Caifeng LiPMID: 32750647 DOI: 10.1016/j.plaphy.2020.06.034

Abstract

Allantoin as a nitrogen metabolite can improve the salt tolerance in plants, but its mechanism of action remain elusive. Herein, the effects of pretreatment with exogenous allantoin in salt tolerance were investigated in sugar beet. The seedlings were subjected to salt stress (300 mM Na) without or with different allantoin concentrations (0.01, 0.1, and 1 mM). The effects of allantoin on plant growth, homeostasis, oxidative damage, osmoregulation, and polyamine metabolism were studied. The results showed that salt stress inhibited the net photosynthetic rate and plant growth, and caused oxidative damage. However, these adverse effects were mitigated by exogenous allantoin in a dose-dependent manner, especially at 0.1 mM. Allantoin reduced the accumulation of ROS by increasing the activities of superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), ascorbate peroxidase (APX), and AsA content. Under salt stress, allantoin reduced the root concentrations of free putrescine (Put) but increased the free spermine (Spm) in leaves and roots. Furthermore, allantoin decreased the Na

/K

ratio and promoted the accumulation of betaine and soluble sugars in leaves and roots. Under salinity conditions, allantoin may enhance the antioxidant system and improve ion homeostasis by enhancing putrescine and/or spermine accumulation. In addition, Pearson's correlation and principal component analysis (PCA) established correlations between physiological parameters, and significant differences between different concentrations of allantoin were observed. In total, exogenous allantoin effectively reduced the oxidative damage and ion toxicity in sugar beet, caused by salinity, this finding would be helpful in improving salt tolerance in plant.

Letter to the Editor on Objective evaluation of an occlusive overnight intensive patch containing onion extract and allantoin for hypertrophic scars

Ying-Ying Teng, Ming-Li Zou, Feng-Lai Yuan, Xiao-Jin ZhouPMID: 32794306 DOI: 10.1111/jocd.13671

Abstract

Formulation, optimization and characterization of allantoin-loaded chitosan nanoparticles to alleviate ethanol-induced gastric ulcer: in-vitro and in-vivo studies

Reham Mokhtar Aman, Randa A Zaghloul, Marwa S El-DahhanPMID: 33500454 DOI: 10.1038/s41598-021-81183-x

Abstract

Allantoin (ALL) is a phytochemical possessing an impressive array of biological activities. Nonetheless, developing a nanostructured delivery system targeted to augment the gastric antiulcerogenic activity of ALL has not been so far investigated. Consequently, in this survey, ALL-loaded chitosan/sodium tripolyphosphate nanoparticles (ALL-loaded CS/STPP NPs) were prepared by ionotropic gelation technique and thoroughly characterized. A full 2factorial design was adopted using four independently controlled parameters (ICPs). Comprehensive characterization, in vitro evaluations as well as antiulcerogenic activity study against ethanol-induced gastric ulcer in rats of the optimized NPs formula were conducted. The optimized NPs formula, (CS (1.5% w/v), STPP (0.3% w/v), CS:STPP volume ratio (5:1), ALL amount (13 mg)), was the most convenient one with drug content of 6.26 mg, drug entrapment efficiency % of 48.12%, particle size of 508.3 nm, polydispersity index 0.29 and ζ-potential of + 35.70 mV. It displayed a sustained in vitro release profile and mucoadhesive strength of 45.55%. ALL-loaded CS/STPP NPs (F-9) provoked remarkable antiulcerogenic activity against ethanol-induced gastric ulceration in rats, which was accentuated by histopathological, immunohistochemical (IHC) and biochemical studies. In conclusion, the prepared ALL-loaded CS/STPP NPs could be presented to the phytomedicine field as an auspicious oral delivery system for gastric ulceration management.

Natural Film Based on Pectin and Allantoin for Wound Healing: Obtaining, Characterization, and Rat Model

Karen Zulema Meza Valle, Rosa A Saucedo Acuña, Judith V Ríos Arana, Naun Lobo, Carlos Rodriguez, Juan Carlos Cuevas-Gonzalez, Karla Lizette Tovar-CarrilloPMID: 33123582 DOI: 10.1155/2020/6897497

Abstract

In our days, several approaches reported the use of natural compounds in medical applications. Among them, pectin and allantoin are nontoxic, biocompatible, and biodegradable; however, its use for possible wound healing therapeutics is still limited. Pectin and allantoin have been applied in pharmaceutical industry and beauty cosmetic and could be also applied as scaffolds for tissue regeneration, wound healing, and so on. The aim of this study was to combine by the first time two natural ingredients to develop a new biomaterial to treat skin injuries in a rat model.For the hydrogel development, new synthesis parameters were established for the obtaining of the film such as temperature, mixing velocity and time, and drying temperatures as well. To enrich the film, the allantoin concentrations were set at 90 wt% and 100 wt% of pectin used. By in vivo assay, films were tested in wound healing in female Wistar rats, 190 ± 10 g in weight and 2 months aged.

The obtained films comprise 2 well-differentiated layers, one layer rich in allantoin, which will be the regenerative layer, and one rich in pectin, which will work as an antimicrobial and protective layer to the wound. These were characterized by swelling kinetics, Fourier transform of the infrared spectrum of absorption (FTIR) spectroscopy, and contact angle. The morphology and topography were determined by scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM). In vivo assay showed remarkable reduce in a time period in a wound healing process when the film was used. The results show that the use of PA (Pectin-Allantoin) hydrogel reduces the total healing time by 25% approximately.

Pectin-Allantoin (PA) film has potential use in medical applications as wound healing material promoting healthy tissue renewal.